4-(5-Methyl-1H-pyrazol-1-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 5-methyl-1H-pyrazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1H-pyrazol-1-yl)piperidine typically involves the reaction of piperidine with 5-methyl-1H-pyrazole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with 5-methyl-1H-pyrazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperidine or pyrazole rings.
Substitution: Functionalized derivatives with various substituents on the piperidine or pyrazole rings.
Scientific Research Applications
4-(5-Methyl-1H-pyrazol-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1H-pyrazol-1-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(1-Methyl-1H-pyrazol-5-yl)piperidine: A closely related compound with a similar structure but different substitution pattern.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Another pyrazole-substituted piperidine derivative with potential biological activities.
Uniqueness
4-(5-Methyl-1H-pyrazol-1-yl)piperidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-(5-methylpyrazol-1-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-8-2-7-11-12(8)9-3-5-10-6-4-9/h2,7,9-10H,3-6H2,1H3 |
InChI Key |
CNNYPWCASGWVCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.